molecular formula C16H17BrN2.2HCl B1662940 Zimelidine dihydrochloride CAS No. 60525-15-7

Zimelidine dihydrochloride

Cat. No. B1662940
CAS RN: 60525-15-7
M. Wt: 353.7 g/mol
InChI Key: GELMUARXROJGSO-LFMIJCLESA-N
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Description

Zimelidine dihydrochloride is a selective 5-HT uptake inhibitor . It was one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants to be marketed . It is a pyridylallylamine, and is structurally different from other antidepressants . It was developed in the late 1970s and early 1980s by Arvid Carlsson, who was then working for the Swedish company Astra AB .


Molecular Structure Analysis

The empirical formula of Zimelidine dihydrochloride is C16H17BrN2 · 2HCl . Its molecular weight is 390.15 . The SMILES string representation is Cl [H].Cl [H]. [H]\C (CN ©C)=C (/c1ccc (Br)cc1)c2cccnc2 .


Physical And Chemical Properties Analysis

Zimelidine dihydrochloride is a solid, white compound . It is soluble in 0.1 M HCl at 45 mg/mL and in water at 66 mg/mL .

Safety And Hazards

Zimelidine has been associated with incidences of hypersensitivity of varying severity and serious neurological side effects including the Guillain–Barré syndrome . It is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, it is recommended to rinse mouth and consult a physician .

Future Directions

While Zimelidine dihydrochloride has shown promise in the treatment of depressive illness, its use has been limited due to the occurrence of serious side effects . Further well-designed studies are required to define the role of the drug more clearly in treating depressive illness compared with other antidepressants .

properties

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2.2ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;/h3-10,12H,11H2,1-2H3;2*1H/b16-9-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGURXWCQYHDIR-ULPVBNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30110045
Record name Zimelidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zimelidine dihydrochloride

CAS RN

60525-15-7, 61129-30-4
Record name Zimeldine hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060525157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zimelidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Zimelidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIMELDINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GLK27586K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
D Brown, DHT Scott, DB Scott, M Meyer… - European Journal of …, 1980 - Springer
The systemic availability of a new antidepressant, zimelidine, and of its pharmacologically active metabolite, norzimelidine, was studied in six healthy male volunteers. Three single …
Number of citations: 33 link.springer.com
SO Ögren, AC Holm, AL Renyi… - Acta pharmacologica et …, 1980 - Wiley Online Library
… Zimelidine dihydrochloride hydrate (Astra Lakemedel AB) and p-chloroamphetamine hydrochloride (Sigma) were dissolved in isotonic NaC 1-solution. The drugs were injected …
Number of citations: 44 onlinelibrary.wiley.com
A Kruszewska, S Romandini, R Samanin - European journal of …, 1986 - Elsevier
… Zimelidine dihydrochloride 20 mg/kg did not cause place aversion and did not modify the place preference induced by 5 mg/kg morphine hydrochloride. Place preference induced by 5 …
Number of citations: 32 www.sciencedirect.com
BL Love, RG Moore, J Thomas… - European Journal of …, 1981 - Springer
… The intravenous dose (2 ml ampoules containing 20 mg/2 ml of zimelidine dihydrochloride … sion line was primed and then 34 ml (20 mg of zimelidine dihydrochloride monohydrate) of …
Number of citations: 10 link.springer.com
PH Redfern, KF Martin - Chronobiology International, 1985 - Taylor & Francis
The effect of three antidepressant drugs, imipramine hydrochloride, clomipramine hydrochloride and zimelidine dihydrochloride on plasma free and total TRY concentrations has been …
Number of citations: 11 www.tandfonline.com
R Klysner, A Geisler, P Andersen - Clinical Pharmacology in Psychiatry …, 1983 - Springer
… twice a day with 10 mg kg-1 zimelidine dihydrochloride monohydrate, intraperitonea11y. … and zimelidine dihydrochloride monohydrate was generously supplied by Astra LakemedeL …
Number of citations: 5 link.springer.com
K Ghai, C Zelinka, AJ Fischer - Journal of neurochemistry, 2009 - Wiley Online Library
… 3.5 M per dose; Sigma-Aldrich), zimelidine dihydrochloride (200 ng per dose; Sigma-Aldrich)… Quis, 70 mM for KCl, 0.512 μM for zimelidine dihydrochloride, 0.534 μM for 6-nitroquipazine …
Number of citations: 56 onlinelibrary.wiley.com
AID Designning - 2014 - helix.dnares.in
The objective of the work is to analyze the diabetic protein Leptin, a major cause of several syndromes in the current era. The work involves the characterization of the Leptin protein and …
Number of citations: 4 helix.dnares.in
M Abdul, CJ Logothetis, NM Hoosein - The Journal of urology, 1995 - auajournals.org
… Serotonin uptake inhibitors 6-nitroquipazine and zimelidine dihydrochloride were purchased from Research Biochemicals, Inc. (Natick, Massachusetts). Fluoxetine hydrochloride was …
Number of citations: 132 www.auajournals.org
A Vyas, C Harding, J McGowan, R Snare… - Behavioral …, 2008 - psycnet.apa.org
… To protect serotonergic neurons, DSP-4 injections were preceded by injections of zimelidine dihydrochloride (Jonsson, Hallman, & Sundstrom, 1982). Zimelidine dihydrochloride (20 μg/.…
Number of citations: 38 psycnet.apa.org

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